

Technical Guide: Physical Properties of Ethyl 2-bromoocanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromoocanoate*

Cat. No.: *B1360028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoocanoate is an alpha-brominated fatty acid ester with the chemical formula $C_{10}H_{19}BrO_2$.^[1] It serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and flavor and fragrance industries.^[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in reaction design, process scale-up, and safety assessments. This technical guide provides a comprehensive overview of the key physical properties of **Ethyl 2-bromoocanoate**, accompanied by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for **Ethyl 2-bromoocanoate** is presented below.

Property	Value
Molecular Formula	C ₁₀ H ₁₉ BrO ₂
Molecular Weight	251.16 g/mol [2] [3]
CAS Number	5445-29-4 [1] [2] [3] [4]
Appearance	Colorless liquid [1] [4]
Odor	Fruity [1]
Boiling Point	137-140 °C at 25 mm Hg [3] [5]
Density	1.167 g/mL at 25 °C [3]
Refractive Index (n _{20/D})	1.452 [3]
Solubility	Insoluble in water; Soluble in organic solvents [1]
Vapor Pressure	0.0327 mmHg at 25°C [1]
Flash Point	224 °F (106.7 °C) [5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like **Ethyl 2-bromoocanoate** are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Distillation Method)

This protocol is adapted from standard laboratory procedures for determining the boiling point of organic liquids at atmospheric or reduced pressures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[6\]](#) For pure substances, this is a sharp, characteristic temperature.

Apparatus:

- Round-bottom flask

- Distillation head with a condenser
- Thermometer
- Heating mantle
- Boiling chips
- Receiving flask
- Vacuum pump (for reduced pressure distillation)
- Manometer

Procedure:

- Place a small volume of **Ethyl 2-bromooctanoate** into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
- If performing a reduced pressure distillation, connect the vacuum pump to the apparatus and reduce the pressure to the desired level, as measured by the manometer.
- Begin heating the flask gently with the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor condenses.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
- For accuracy, record the barometric pressure if determining the boiling point at atmospheric pressure.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Principle: Density is defined as the mass per unit volume of a substance.[\[7\]](#) A pycnometer is a flask with a precisely known volume used to accurately measure the density of a liquid.

Apparatus:

- Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Constant temperature water bath
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully remove any excess water from the capillary tip and dry the outside of the pycnometer.
- Weigh the pycnometer filled with water.
- Empty and dry the pycnometer again.
- Fill the pycnometer with **Ethyl 2-bromooctanoate** and repeat the thermal equilibration and weighing steps.
- The density of the sample is calculated using the formula: $\text{Density}_{\text{sample}} = (\text{Mass}_{\text{sample}} / \text{Mass}_{\text{water}}) * \text{Density}_{\text{water}}$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is characteristic of a substance.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.^[8] An Abbe refractometer measures the critical angle of a thin film of the liquid between two prisms to determine its refractive index.^[9]

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper
- Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

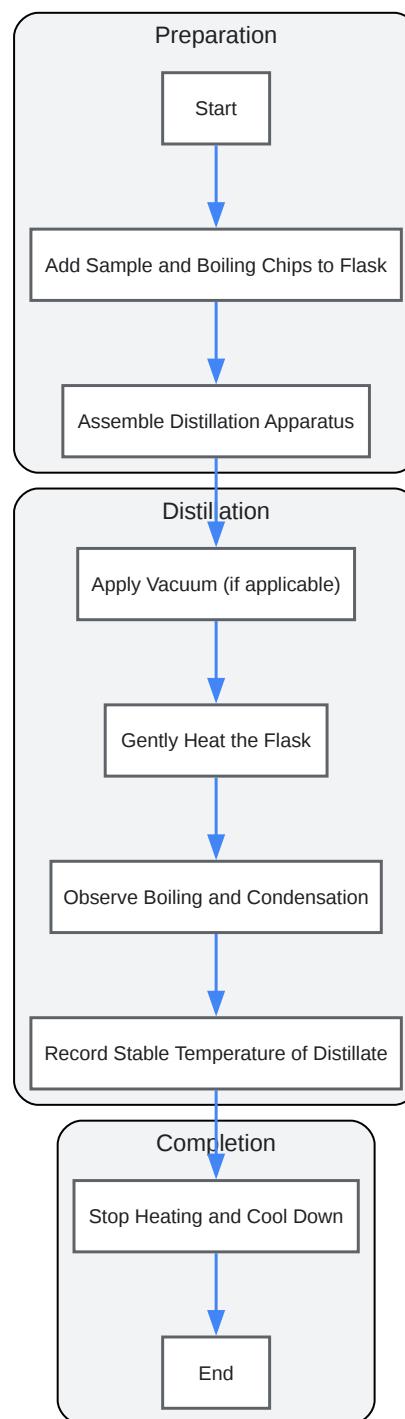
- Turn on the light source of the refractometer and ensure the prisms are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
- Place a few drops of **Ethyl 2-bromo octanoate** onto the surface of the measuring prism.
- Close the prisms gently.
- Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- If a colored band is visible, adjust the compensator to eliminate it and sharpen the dividing line.
- Read the refractive index from the scale.
- Record the temperature at which the measurement was taken.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of **Ethyl 2-bromo octanoate** in various solvents.

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:


- Test tubes
- Vortex mixer or stirring rod
- Graduated pipettes

Procedure:

- Place a small, measured amount of **Ethyl 2-bromo octanoate** (e.g., 0.1 mL) into a series of test tubes.
- To each test tube, add a measured volume (e.g., 3 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane).
- Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
- Allow the mixture to stand and observe if a single, clear phase is formed (soluble), if two distinct layers remain (insoluble), or if the sample is partially dissolved.
- Record the observations for each solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the boiling point of a liquid organic compound using the distillation method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Ethyl 2-bromo octanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360028#physical-properties-of-ethyl-2-bromo octanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com